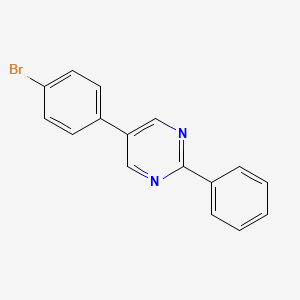

5-(4-Bromophenyl)-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

193886-10-1 |

|---|---|

Molecular Formula |

C16H11BrN2 |

Molecular Weight |

311.18 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2-phenylpyrimidine |

InChI |

InChI=1S/C16H11BrN2/c17-15-8-6-12(7-9-15)14-10-18-16(19-11-14)13-4-2-1-3-5-13/h1-11H |

InChI Key |

WYJFINDNTKXFRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS 193886-10-1): Properties, Synthesis, and Spectroscopic Analysis

Introduction and Strategic Significance

5-(4-Bromophenyl)-2-phenylpyrimidine is a substituted aromatic heterocycle featuring a central pyrimidine core. The pyrimidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.

The strategic importance of 5-(4-Bromophenyl)-2-phenylpyrimidine lies in its utility as a synthetic intermediate and a molecular scaffold for further chemical elaboration. The presence of two distinct aryl groups (phenyl and 4-bromophenyl) and a reactive pyrimidine core offers multiple points for diversification. Notably, the 5-(4-bromophenyl)pyrimidine substructure is a key component in the synthesis of potent pharmaceuticals, including Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[2][3][4] This connection underscores the compound's relevance to researchers and professionals in drug development, who may utilize it as a building block for creating novel analogues and exploring structure-activity relationships (SAR).

This guide provides an in-depth examination of the compound's physicochemical properties, outlines a robust synthetic methodology grounded in established chemical principles, presents a detailed analysis of its expected spectroscopic signature, and covers essential safety and handling protocols.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data below, compiled from verified chemical databases, provides the core physicochemical profile for 5-(4-Bromophenyl)-2-phenylpyrimidine.[5]

Core Data Summary

| Property | Value | Source |

| CAS Number | 193886-10-1 | [5] |

| Molecular Formula | C₁₆H₁₁BrN₂ | [5] |

| Molecular Weight | 311.18 g/mol | [5] |

| Exact Mass | 310.0110 g/mol | [5] |

| Calculated LogP | 4.57 | [5] |

| Polar Surface Area (PSA) | 25.78 Ų | [5] |

| Synonyms | Pyrimidine, 5-(4-bromophenyl)-2-phenyl | [5] |

Chemical Structure

The structure consists of a pyrimidine ring substituted at the 2-position with a phenyl group and at the 5-position with a 4-bromophenyl group.

Caption: Chemical structure of 5-(4-Bromophenyl)-2-phenylpyrimidine.

Synthesis and Mechanistic Considerations

The construction of the 5-arylpyrimidine scaffold is most efficiently achieved via palladium-catalyzed cross-coupling reactions. These methods are favored in modern organic synthesis due to their high functional group tolerance, broad substrate scope, and typically high yields.[6]

Recommended Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent choice for this transformation, reacting a halo-pyrimidine with an arylboronic acid. The proposed synthesis involves the coupling of 5-bromo-2-phenylpyrimidine with (4-bromophenyl)boronic acid . This specific pathway is chosen for several reasons:

-

Reactivity and Selectivity: The C5 position of the pyrimidine ring is electronically suitable for cross-coupling, and the C-Br bond provides an optimal balance of reactivity and stability for the oxidative addition step with the palladium catalyst.[7]

-

Reagent Availability: Both starting materials, 5-bromo-2-phenylpyrimidine and (4-bromophenyl)boronic acid, are commercially available or readily synthesized, making this a practical and accessible route for research laboratories.

Caption: Proposed synthetic workflow via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a self-validating system, incorporating in-process controls (TLC) and a definitive purification step to ensure the integrity of the final product.

Materials:

-

5-Bromo-2-phenylpyrimidine (1.0 eq)

-

(4-Bromophenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

1,4-Dioxane (or Toluene)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-phenylpyrimidine (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (or toluene) to dissolve the reagents, followed by the 2M aqueous Na₂CO₃ solution. The biphasic mixture should be stirred vigorously.

-

Heating: Heat the reaction mixture to 80-100 °C. The choice of temperature is crucial for driving the catalytic cycle, particularly the transmetalation and reductive elimination steps.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (5-bromo-2-phenylpyrimidine) and the appearance of a new, typically more nonpolar, product spot indicates reaction completion. This typically takes 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The precise eluent system should be determined by prior TLC analysis.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum to yield 5-(4-Bromophenyl)-2-phenylpyrimidine as a solid. Confirm identity and purity via spectroscopic methods (NMR, MS).

Spectroscopic Characterization (Predicted)

While dedicated high-resolution experimental spectra for this specific compound are not widely published, a robust prediction of its spectroscopic signature can be made based on established principles and data from structurally analogous compounds.[8]

Caption: Logical workflow for spectroscopic analysis and confirmation.

Mass Spectrometry (MS)

-

Molecular Ion: The most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. Expect two peaks of nearly equal intensity (~1:1 ratio) at m/z values corresponding to [M]⁺ and [M+2]⁺.

-

[M]⁺: ~310.01 m/z (for ⁷⁹Br isotope)

-

[M+2]⁺: ~312.01 m/z (for ⁸¹Br isotope)

-

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺ at m/z ~231) and cleavage of the phenyl or pyrimidine rings.

¹H NMR Spectroscopy

The proton NMR spectrum (in CDCl₃) is predicted to show distinct signals in the aromatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.9 - 9.1 | Singlet (s) | 2H | Pyrimidine C4-H, C6-H |

| ~8.4 - 8.6 | Multiplet (m) | 2H | Phenyl protons ortho to pyrimidine |

| ~7.6 - 7.7 | Doublet (d) | 2H | Bromophenyl protons ortho to pyrimidine |

| ~7.5 - 7.6 | Doublet (d) | 2H | Bromophenyl protons ortho to Br |

| ~7.4 - 7.5 | Multiplet (m) | 3H | Remaining Phenyl protons |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show multiple signals in the aromatic region (120-165 ppm). Key predicted signals include the deshielded pyrimidine carbons, the carbon bearing the bromine atom (ipso-C-Br) around 123 ppm, and the other quaternary and protonated aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions typical for aromatic heterocyclic systems.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. These are often sharp and informative for the heterocyclic core.

-

~1100-1000 cm⁻¹: C-Br stretching vibration.

Safety and Handling

As a novel chemical entity, 5-(4-Bromophenyl)-2-phenylpyrimidine should be handled with care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) is not available, guidelines for similar aromatic halogenated compounds should be followed.[9]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or vapors.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[9]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

5-(4-Bromophenyl)-2-phenylpyrimidine (CAS 193886-10-1) is a synthetically accessible and valuable heterocyclic compound. Its structural features, particularly the 5-arylpyrimidine core, position it as a significant building block for researchers in medicinal chemistry and drug discovery. The robust and well-understood Suzuki-Miyaura coupling provides a reliable pathway for its synthesis. The predicted spectroscopic data outlined in this guide serves as a crucial reference for its characterization and quality control. Adherence to standard safety protocols is essential when handling this compound to ensure a safe and effective research environment.

References

-

5-(4-bromophenyl)-2-phenylpyrimidine | CAS#:193886-10-1 | Chemsrc . Chemsrc. Available at: [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine . Atlantis Press. Available at: [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine . Atlantis Press. Available at: [Link]

- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.

-

Safety Data Sheet . AkzoNobel. Available at: [Link]

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors . National Center for Biotechnology Information. Available at: [Link]

-

(PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist . ResearchGate. Available at: [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist . National Center for Biotechnology Information. Available at: [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction . ACS Publications. Available at: [Link]

-

Hazards identification SECTION 3 . Regulations.gov. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. Available at: [Link]

-

SAFETY DATA SHEET . Micro-Measurements. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(4-bromophenyl)-2-phenylpyrimidine | CAS#:193886-10-1 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

5-(4-Bromophenyl)-2-phenylpyrimidine safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 5-(4-Bromophenyl)-2-phenylpyrimidine

Introduction: 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS No. 193886-10-1) is a substituted pyrimidine derivative utilized in medicinal chemistry and drug discovery research. As a specialized research chemical, comprehensive safety and toxicological data are not always readily available in public repositories. This guide provides an in-depth safety overview constructed from an analysis of its chemical structure, data from structurally similar compounds, and established principles of laboratory safety. It is designed to empower researchers, scientists, and drug development professionals to conduct a thorough risk assessment and implement safe handling protocols.

A Note on Data Availability: A specific, verified Safety Data Sheet (SDS) for 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS No. 193886-10-1) is not publicly available at the time of this writing[1]. Therefore, the following guidance is predicated on a precautionary principle, inferring potential hazards from close structural analogues. The primary hazards are anticipated to be skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust or aerosol[2][3][4].

Part 1: Physicochemical Profile and Compound Identification

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. While experimental data for this specific molecule is scarce, we can infer a likely profile based on its structure and data from related compounds.

| Property | Value / Inferred Information | Source / Rationale |

| CAS Number | 193886-10-1 | [1] |

| Molecular Formula | C₁₆H₁₁BrN₂ | [1] |

| Molecular Weight | 311.18 g/mol | [1] |

| Physical State | Solid, likely a crystalline powder. | Inferred from similar aromatic heterocyclic compounds. |

| Appearance | Likely a white to off-white solid. | Based on descriptions of similar pyrimidine derivatives[5]. |

| Solubility | Expected to be insoluble in water; soluble in organic solvents. | Common characteristic of non-polar aromatic compounds. |

| Melting/Boiling Point | Not available. | [1] |

Part 2: Inferred Hazard Identification and Classification

Based on the hazard classifications of structurally related brominated phenyl-pyrimidine compounds, a provisional GHS classification for 5-(4-Bromophenyl)-2-phenylpyrimidine is proposed below. This classification should be used for laboratory risk assessments until a verified SDS becomes available.

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage / Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed | Warning |

Sources for Inferred Classification:[2][3][4][6]

Part 3: The Hierarchy of Controls for Safe Handling

Effective safety management in a laboratory environment relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

Caption: The Hierarchy of Controls, prioritizing engineering solutions over PPE.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure is to physically separate the researcher from the chemical hazard.

-

Handling Solid Compound: All weighing and transfer of the solid powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This prevents the inhalation of fine particulates[2][5].

-

Handling Solutions: All work with solutions of the compound should be performed in a chemical fume hood to contain any vapors or aerosols.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, documented procedures are critical for ensuring consistent and safe practices.

-

Designated Areas: Designate specific areas within the laboratory for handling this compound.

-

Training: Ensure all personnel are trained on the potential hazards (inferred) and the specific handling protocols outlined in this guide and internal SOPs.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2][5]. Do not eat, drink, or smoke in areas where the chemical is handled[7].

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should not be relied upon as the sole means of protection. Always use PPE in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to appropriate government standards (e.g., ANSI Z87.1 in the US)[2][5]. A face shield may be required for operations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. Dispose of contaminated gloves properly and wash hands after removal[2].

-

Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron or suit may be necessary.

-

-

Respiratory Protection: Not typically required when using appropriate engineering controls like a fume hood. If such controls are unavailable or fail, a NIOSH-approved respirator with an appropriate particulate filter would be necessary.

Part 4: Emergency Response Protocols

Preparedness is key to minimizing harm in the event of an accidental exposure or spill.

Caption: A workflow for responding to accidental exposures or spills.

Step-by-Step Emergency Procedures

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[5]. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention[2].

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5]. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

-

If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention[4][5].

-

If Swallowed: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][8].

Accidental Release Measures

-

Small Spills (Solid): Ensure proper PPE is worn. Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal[5]. Clean the spill area with a damp cloth or paper towel.

-

Large Spills: Evacuate the area immediately. Alert others in the vicinity. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Part 5: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5].

-

Some related compounds are noted as being light-sensitive; therefore, storing in an amber vial or in a dark place is a prudent precaution.

Waste Disposal

-

Disposal of this chemical must be in accordance with all local, regional, and national regulations.

-

The compound should be treated as hazardous waste[5]. Dispose of the contents and container to an approved waste disposal plant[8]. Do not allow the product to enter drains[3].

Part 6: Toxicological and Ecological Information (Data Gap Analysis)

-

Toxicological Information: No specific toxicological studies for 5-(4-Bromophenyl)-2-phenylpyrimidine have been identified. The toxicological properties have not been fully investigated[9][10]. The primary concerns for skin, eye, and respiratory irritation are based on data from similar molecules[2][4][5].

-

Ecological Information: No ecotoxicity data is available. Due to the presence of a brominated aromatic ring, the compound may be persistent in the environment and could have the potential for bioaccumulation. It should not be released into the environment[5].

References

-

Chemsrc. 5-(4-bromophenyl)-2-phenylpyrimidine | CAS#:193886-10-1. [Link]

-

Angene Chemical. Safety Data Sheet - 5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine. [Link]

-

Angene Chemical. Pyrimidine, 5-(4-bromophenyl)-. [Link]

Sources

- 1. 5-(4-bromophenyl)-2-phenylpyrimidine | CAS#:193886-10-1 | Chemsrc [chemsrc.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. angenechemical.com [angenechemical.com]

- 4. aksci.com [aksci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. angenechemical.com [angenechemical.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. en.derthon.com [en.derthon.com]

Technical Guide: Electronic Structure & HOMO-LUMO Characterization of 5-(4-Bromophenyl)-2-phenylpyrimidine

[1]

Executive Summary

5-(4-Bromophenyl)-2-phenylpyrimidine (CAS: 1333318-53-6 / 193886-10-1 analogues) represents a critical scaffold in the development of organic semiconductors (OLED hosts) and pharmacophores.[1] Its electronic architecture is defined by the electron-deficient pyrimidine core flanked by phenyl rings, creating a "push-pull" system modulated by the inductive withdrawal of the bromine substituent.

This guide provides a rigorous analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. It synthesizes theoretical predictions with standard experimental protocols, offering researchers a roadmap for validating these values in high-purity applications.[1]

Part 1: Molecular Architecture & Electronic Theory[1]

Structural Electronic Effects

The electronic properties of this molecule are governed by three distinct structural components:

-

Pyrimidine Core (Electron Deficient): The 1,3-diazine ring possesses high electron affinity due to the electronegative nitrogen atoms, stabilizing the LUMO and facilitating electron injection.

-

Phenyl Conjugation (2- and 5- positions): The phenyl rings at the C2 and C5 positions extend the

-conjugation length.[1] This delocalization raises the HOMO energy and lowers the LUMO energy, narrowing the band gap ( -

Bromine Substituent (4-position on phenyl):

-

Inductive Effect (-I): Bromine is electronegative, pulling electron density through the

-framework.[1] This generally stabilizes (lowers) both HOMO and LUMO energy levels.[1] -

Mesomeric Effect (+M): While bromine has lone pairs, the orbital overlap with the carbon

-system is poor (4p-2p mismatch), making the inductive withdrawal the dominant factor.

-

Estimated Energy Levels

Based on Density Functional Theory (DFT) trends for 2,5-diphenylpyrimidine derivatives and experimental data for analogous aryl-pyrimidines, the estimated energy levels are:

| Parameter | Estimated Value (eV) | Physical Significance |

| HOMO | -6.10 ± 0.20 | Deep HOMO indicates good oxidative stability; functions as a hole-blocking layer in OLEDs.[1] |

| LUMO | -2.40 ± 0.20 | Low-lying LUMO facilitates electron transport; susceptible to nucleophilic attack.[1] |

| Band Gap ( | ~3.70 eV | Wide band gap, typically absorbing in the UV region (transparent to visible light). |

Note: These values are referenced against the vacuum scale (0 eV). In electrochemical terms (vs. Ferrocene), the onset potentials would differ by approximately 4.8 eV.

Part 2: Experimental Determination Protocols

To validate the theoretical estimates, the following self-validating experimental workflow is required.

Cyclic Voltammetry (CV)

CV is the gold standard for determining absolute orbital energies.

Protocol:

-

Solvent System: Anhydrous Dichloromethane (DCM) for oxidation (HOMO) and Tetrahydrofuran (THF) for reduction (LUMO).[1]

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Electrodes:

-

Calculation:

UV-Vis Spectroscopy (Optical Gap)

While CV gives electrochemical gaps, UV-Vis provides the optical gap (

Protocol:

-

Prepare a

M solution in dilute chloroform. -

Record absorption spectrum (200–800 nm).[1]

-

Determine the absorption edge (

) from the low-energy side of the -

Calculation:

Part 3: Computational Modeling (DFT)

For predictive modeling prior to synthesis, the following computational approach is recommended using Gaussian or ORCA.

Workflow Visualization

The following diagram outlines the logical flow from structural design to energy level validation.

Figure 1: Computational workflow for determining HOMO-LUMO energy levels using Density Functional Theory (DFT).

Computational Methodology

-

Optimization: Perform geometry optimization in the gas phase using the B3LYP functional with the 6-31G(d) basis set.

-

Validation: Run a frequency calculation to ensure the structure is a true minimum (zero imaginary frequencies).

-

Refinement: Calculate Single Point Energy (SPE) using a larger basis set like 6-311++G(d,p) to account for the diffuse electrons of the bromine atom and the aromatic rings.

-

Solvation: Apply the Polarizable Continuum Model (PCM) using Dichloromethane (

) to mimic experimental CV conditions.

Part 4: Synthesis & Purity Requirements[1]

Accurate energy level measurement requires high purity (>99.5%).[1] Impurities (starting materials, catalysts) can introduce trap states that skew CV results.[1]

Recommended Synthetic Route

The most robust synthesis involves a Suzuki-Miyaura coupling:

-

Reactants: 5-Bromo-2-phenylpyrimidine + (4-Bromophenyl)boronic acid (controlled stoichiometry to avoid polymerization).

-

Alternative: 2-Phenylpyrimidine-5-boronic acid + 1,4-Dibromobenzene.[1]

-

-

Catalyst:

or -

Purification: Column chromatography (Hexane/Ethyl Acetate) followed by recrystallization from Ethanol/Toluene.[1]

Energy Diagram

The diagram below places the molecule in context with common organic electronic references.

Figure 2: Relative energy band diagram referenced to vacuum level, comparing the target molecule to the standard electron transporter Alq3.[1]

References

-

PubChem. (2025).[1] 5-(4-Bromophenyl)-2-phenylpyrimidine Compound Summary. National Library of Medicine.[1] [Link]

-

RSC Advances. (2024). Elucidating the effects of bromine substitution in asymmetric quinoxaline central core-based non-fullerene acceptors. Royal Society of Chemistry.[1] [Link]

-

WuXi Biology. (2022).[1][2] Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec.[1] [Link]

-

Schrödinger. (2022).[1][2] HOMO-LUMO Energy Gap Calculation and Theory. Schrödinger Education. [Link]

-

MDPI. (2023).[1] Synthesis, Electrochemical and Photochemical Properties of Sulfanyl Porphyrazine. Molecules. [Link]

Thermal Stability Profiling of Brominated Phenylpyrimidines

Executive Summary

Brominated phenylpyrimidines represent a critical scaffold in the development of organic light-emitting diodes (OLEDs) and pharmaceutical intermediates. While the bromine substituent provides an essential handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and enhances spin-orbit coupling in optoelectronic applications, it simultaneously introduces a thermal vulnerability due to the relatively low bond dissociation energy (BDE) of the C-Br bond compared to the aromatic core.

This guide provides a rigorous technical framework for assessing the thermal stability of these compounds. It moves beyond basic melting point determination to a comprehensive profiling protocol using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), grounded in the mechanistic understanding of dehalogenation kinetics.

Molecular Architecture & Thermal Resilience

The thermal stability of brominated phenylpyrimidines is governed by a tension between crystal lattice energy and bond dissociation thresholds.

The Pyrimidine Core vs. The Halogen Handle

The phenylpyrimidine core exhibits high thermal stability due to its electron-deficient heteroaromatic nature, often withstanding temperatures exceeding 350°C. However, the introduction of bromine creates a specific "weak link."

-

Lattice Energy Stabilization: Bromine participates in halogen bonding (C–Br···N or C–Br···π), which often increases the melting point (

) and glass transition temperature ( -

Bond Dissociation Vulnerability: The aryl C-Br bond has a BDE of approximately 276–285 kJ/mol, significantly lower than the C-H (473 kJ/mol) or C-Cl (~340 kJ/mol) bonds [1]. Consequently, thermal degradation initiates via homolytic fission of the C-Br bond well before the pyrimidine ring fragments.

The "Heavy Atom" Trade-off in OLEDs

In OLED applications, brominated intermediates are often precursors, but residual bromine or specific brominated hosts are explored for the "Heavy Atom Effect," which promotes intersystem crossing (ISC) [2]. However, this comes at the cost of operational stability. Research indicates that while phenylpyrimidine derivatives can achieve decomposition temperatures (

Analytical Profiling: The Self-Validating Protocol

To ensure data integrity, we employ a dual-analysis workflow. This protocol is designed to be self-validating by cross-referencing mass loss (TGA) with phase transitions (DSC).

Experimental Workflow Diagram

The following diagram outlines the critical decision nodes in the thermal analysis workflow.

Figure 1: Dual-stream thermal analysis workflow ensuring differentiation between solvent loss and molecular degradation.

Detailed Methodology

Step 1: Sample Pre-Conditioning (Crucial)

Brominated phenylpyrimidines are prone to solvate formation during recrystallization.

-

Protocol: Dry samples under high vacuum (<1 mbar) at 40°C for 24 hours.

-

Validation: Run a preliminary TGA. If weight loss occurs below 150°C, the sample contains residual solvent. The protocol fails; re-dry.

Step 2: Thermogravimetric Analysis (TGA)

-

Instrument: TGA 5500 (or equivalent).

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative). Standard profiling uses Nitrogen.[1][2]

-

Pan: Platinum (HT) or Alumina. Avoid Aluminum if T > 500°C.

-

Ramp: 10°C/min from Ambient to 600°C.

-

Key Metric:

(Temperature at 5% mass loss).[1][3][4][5] -

Causality: The 5% threshold is the industry standard for "failure" because it typically signifies the onset of irreversible C-Br bond scission [3].

Step 3: Differential Scanning Calorimetry (DSC)

-

Instrument: DSC 2500 (or equivalent).

-

Pan: Hermetically sealed Aluminum pans (prevents sublimation).

-

Cycle: Heat (0 → 300°C) → Cool (300 → 0°C) → Heat (0 → 300°C).

-

Ramp: 10°C/min.[3]

-

Insight: The first heating scan erases thermal history. The second heating scan reveals the intrinsic

(Glass Transition) and

Representative Data Table

Comparison of thermal properties based on recent literature values for phenylpyrimidine derivatives [3][4].

| Compound Class | Substituent (R) | Melting Point ( | Decomposition ( | Thermal Stability Note |

| Parent Scaffold | H | 160-170°C | >380°C | High stability; limited by sublimation. |

| Mono-Brominated | 4-Br-Phenyl | 190-210°C | 320-340°C | |

| Di-Brominated | 2,4-Di-Br-Phenyl | 220-240°C | 290-310°C | Significant drop in |

| Functionalized | TADF Moiety | 250-280°C | 400-430°C | Bulky groups stabilize the lattice; Br-induced SOC effects. |

Decomposition Kinetics & Mechanisms[6][7][8]

Understanding how these molecules fail is as important as knowing when they fail. The decomposition of brominated phenylpyrimidines is distinct from their non-halogenated counterparts.

The Radical Debromination Pathway

At elevated temperatures (typically >300°C), the vibrational energy exceeds the dissociation energy of the C-Br bond.

-

Initiation: Homolytic cleavage of the C-Br bond generates a phenyl radical and a bromine radical (

). -

Propagation: The highly reactive phenyl radical attacks adjacent molecules, leading to cross-linking (polymerization) or hydrogen abstraction (carbonization).

-

Product: The release of

gas (if H-sources are present) or

Mechanistic Diagram

Figure 2: Thermal degradation mechanism initiated by C-Br bond homolysis.

Synthetic Implications for Drug Development[9]

For researchers using these compounds as intermediates (e.g., in Suzuki couplings), thermal stability dictates the upper limits of reaction conditions.

-

Safe Operating Window: Most Suzuki couplings occur at 80–110°C. Brominated phenylpyrimidines are stable in this range.

-

Danger Zone: Microwave synthesis protocols often push temperatures to 150–180°C. While short bursts are acceptable, prolonged heating at these temperatures can induce "silent decomposition"—where a small percentage of debromination poisons the Pd-catalyst, stalling the reaction.

-

Recommendation: When using microwave heating for brominated phenylpyrimidines, limit hold times to <30 minutes and use an internal standard (HPLC) to monitor for debrominated byproducts.

References

- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supported by general aryl halide BDE trends).

-

Zhang, D., et al. (2023). "Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion."[6] Molecules, 28(19). Link

-

Iqbal, S., et al. (2026).[1][3][4] "Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices." Molecules, 31, 158.[3][4] Link

-

Gronert, S. (2022). "Bond Dissociation Energy."[7][8][9][10] Chemistry LibreTexts. Link

Sources

- 1. Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Decreasing order of reactivity of alkyl halides RCl class 11 chemistry CBSE [vedantu.com]

- 9. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

5-(4-Bromophenyl)-2-phenylpyrimidine supplier and price

An In-Depth Technical Guide to 5-(4-Bromophenyl)-Substituted Pyrimidines for Drug Discovery Professionals

Abstract

The 5-(4-bromophenyl)pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a range of targeted therapeutics. Its structural significance lies in the pyrimidine core, which can effectively mimic endogenous purines, and the bromophenyl group, which provides a reactive handle for sophisticated molecular engineering via cross-coupling reactions. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It navigates the complexities of sourcing and procurement, provides detailed, field-proven protocols for synthesis and quality control, and contextualizes the scaffold's application through its role as a key intermediate in the synthesis of advanced clinical candidates like Macitentan. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Part 1: The 5-(4-Bromophenyl)pyrimidine Scaffold: An Overview

Introduction to the Core Moiety

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules, including several approved drugs. Its nitrogen-containing heterocyclic structure is adept at forming crucial hydrogen bonds with biological targets. In the context of kinase inhibitors, for instance, the pyrimidine core can function as an ATP bioisostere, competitively binding to the adenine-binding pocket of kinases to modulate their activity.[1] The addition of a 5-(4-bromophenyl) substituent dramatically enhances the scaffold's utility. The bromine atom serves as an exceptionally versatile synthetic handle, enabling chemists to introduce further complexity and fine-tune pharmacological properties through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1]

Key Derivatives and Their Roles

While a direct search for 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS 193886-10-1) reveals a molecule of academic interest, the landscape of chemical synthesis and pharmaceutical development is dominated by a closely related and commercially significant precursor: 5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS 146533-41-7) .

-

5-(4-Bromophenyl)-4,6-dichloropyrimidine: This is the workhorse intermediate. The two chlorine atoms at the 4 and 6 positions are excellent leaving groups, allowing for sequential and regioselective substitution. This property makes it an invaluable starting material for building complex, multi-substituted pyrimidine derivatives. Its most notable application is as a key intermediate in the synthesis of Macitentan, a potent dual endothelin receptor antagonist for treating pulmonary arterial hypertension.[2][3][4]

-

5-(4-Bromophenyl)-2-phenylpyrimidine: The target of the topic query, this derivative is less common commercially. Its synthesis would typically proceed from the dichloropyrimidine intermediate or a related precursor. It represents a more specialized structure where the chloro groups have been removed or replaced, which may be desirable for specific target-binding interactions where the steric bulk or reactivity of chlorine is not needed.

Understanding the relationship between these derivatives is critical for efficient project planning, as sourcing and synthesis strategies will diverge significantly.

Part 2: Sourcing and Procurement of Key Intermediates

Navigating the Supplier Landscape

The availability of 5-(4-bromophenyl)pyrimidine derivatives is highly dependent on the specific structure. The key intermediate, 5-(4-Bromophenyl)-4,6-dichloropyrimidine, is readily available from numerous chemical suppliers due to its established role in pharmaceutical manufacturing. In contrast, 5-(4-Bromophenyl)-2-phenylpyrimidine is not a standard catalog item and would likely require a custom synthesis request from a contract research organization (CRO).

Supplier and Pricing Analysis: 5-(4-Bromophenyl)-4,6-dichloropyrimidine

For researchers requiring the key intermediate, the following table summarizes representative suppliers and pricing. Note that prices are subject to change and depend on quantity and purity.

| Supplier | CAS Number | Typical Purity | Representative Pricing (USD) |

| TCI Chemicals | 146533-41-7 | >98.0% (GC) | Inquire for quote |

| AK Scientific, Inc. | 146533-41-7 | 98% (GC) | Inquire for quote |

| Anhui Dexinjia Biopharm | 146533-41-7 | 99% | $100.00 - $2,500.00 / kg[5] |

| Henan Fengda Chemical | 146533-41-7 | 98% | $0.10 - $5.00 / kg (Bulk)[5] |

Disclaimer: The pricing information is sourced from publicly available data and should be used for estimation purposes only.[5] Always obtain a direct quote from the supplier for current pricing and availability.

Part 3: Synthesis and Chemical Application

The Synthetic Pathway to Macitentan: A Case Study

The synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine is a well-documented, multi-step process that serves as an excellent case study. The overall workflow demonstrates the transformation of simple starting materials into a highly functionalized pharmaceutical intermediate.

Workflow Diagram: From Starting Material to Key Intermediate

The following diagram illustrates the synthetic route from p-bromophenylacetic acid to the target dichloropyrimidine intermediate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 146533-41-7 [chemicalbook.com]

Methodological & Application

Application Note: Protocol for Cross-Coupling 5-(4-Bromophenyl)-2-phenylpyrimidine

Executive Summary & Strategic Context

The scaffold 5-(4-bromophenyl)-2-phenylpyrimidine represents a critical "rod-like" intermediate in the synthesis of advanced functional materials (liquid crystals, OLED electron transport layers) and medicinal pharmacophores (kinase inhibitors, CYP51 antifungals).

The core synthetic challenge lies in the electronic modulation of the 4-bromophenyl moiety. The electron-deficient pyrimidine ring at the 5-position exerts a mesomeric withdrawing effect ($ -M $), rendering the attached phenyl ring electron-poor. While this facilitates oxidative addition to Palladium(0), it can destabilize the transmetallation transition state if the coupling partner is also electron-deficient.

This guide provides two field-validated protocols:

-

Protocol A (Suzuki-Miyaura): For extending conjugation (C-C bond formation).

-

Protocol B (Buchwald-Hartwig): For introducing polar amine functionality (C-N bond formation).

Pre-Reaction Analysis & Mechanism

Substrate Electronic Profile

-

Electrophile: 5-(4-Bromophenyl)-2-phenylpyrimidine.

-

Reactivity: The C-Br bond is activated for oxidative addition due to the electron-withdrawing nature of the pyrimidine core.

-

Risk Factor: Homocoupling of the boronic acid (in Suzuki) is a primary side reaction if the catalyst induction period is too long.

Catalytic Cycle Visualization

The following diagram illustrates the specific catalytic pathway for this pyrimidine scaffold, highlighting the critical Transmetallation bottleneck.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)[1]

Application: Synthesis of liquid crystal mesogens or biaryl pharmacophores. Standard: >90% conversion, <5% homocoupling.

Reagent Table (Scale: 1.0 mmol)

| Component | Role | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Mass/Vol |

| Substrate | Electrophile | 5-(4-Bromophenyl)-2-phenylpyrimidine | 1.0 | 311 mg |

| Coupling Partner | Nucleophile | Aryl Boronic Acid (e.g., 4-Tolyl) | 1.2 | Varies |

| Catalyst | Metal Source | Pd(PPh3)4 (Tetrakis) | 0.05 | 58 mg |

| Base | Activator | K2CO3 (2.0 M Aqueous) | 3.0 | 1.5 mL |

| Solvent | Medium | 1,4-Dioxane | N/A | 10 mL |

Note: For sterically hindered boronic acids (ortho-substituted), switch catalyst to Pd(dppf)Cl2 (3 mol%) and solvent to Toluene/Ethanol/Water (4:1:1) .

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 50 mL Schlenk tube or 2-neck round bottom flask. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(PPh3)4 (5 mol%).

-

Critical: Add the catalyst last, on top of the other solids, to minimize air exposure before degassing.

-

-

Solvent & Degassing: Add 1,4-Dioxane (10 mL). Sparge the solution with Argon for 10 minutes (bubbling gas directly into solvent).

-

Base Addition: Add the degassed K2CO3 solution (1.5 mL) via syringe.

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

-

Visual Check: The reaction mixture should turn from yellow (initial) to black (active Pd) over time. If it turns black immediately upon heating, this is normal. If it turns metallic (palladium mirror) rapidly, the catalyst has decomposed (check oxygen exclusion).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL). Dry over Na2SO4.

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexane:EtOAc (Gradient 10:1 to 4:1).

-

Self-Validating QC Parameters

-

TLC Monitoring: The starting bromide is non-polar. The product will typically be slightly more polar (lower Rf) if the boronic acid contains polar groups, or higher Rf if extending a hydrocarbon chain.

-

Diagnostic: Disappearance of the starting material spot at Rf ~0.6 (Hex:EtOAc 4:1) is the primary endpoint.

-

-

1H NMR Validation:

-

Look for the disappearance of the doublet at δ 7.60–7.70 ppm (protons ortho to Br).

-

Look for the appearance of new signals corresponding to the coupled ring.

-

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Application: Introduction of amine "heads" for kinase inhibition. Challenge: The pyrimidine nitrogens can chelate Pd, potentially poisoning the catalyst. High-activity ligands are required.

Reagent Table (Scale: 1.0 mmol)

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11][12] | Notes |

| Substrate | 5-(4-Bromophenyl)-2-phenylpyrimidine | 1.0 | |

| Amine | Morpholine / Piperazine / Aniline | 1.2 | |

| Pre-Catalyst | Pd2(dba)3 | 0.02 | 2 mol% Pd |

| Ligand | XPhos or BINAP | 0.04 | 4 mol% |

| Base | NaOtBu (Sodium tert-butoxide) | 1.4 | Hygroscopic! Handle in glovebox if possible. |

| Solvent | Toluene (Anhydrous) | N/A | 0.1 M Concentration |

Step-by-Step Methodology

-

Pre-Complexation (Optional but Recommended): In a separate vial, mix Pd2(dba)3 and XPhos in 1 mL of Toluene and stir at 60°C for 5 minutes to generate the active catalytic species (L-Pd-0).

-

Main Charge: In the reaction vessel, add Substrate, Amine, and NaOtBu.

-

Catalyst Injection: Add the pre-complexed catalyst solution to the main vessel.

-

Reaction: Heat to 100°C for 4–8 hours.

-

Note: XPhos is highly active; conversion is often faster than Suzuki coupling.

-

-

Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with DCM.

-

Purification: Silica gel chromatography. Note that amino-products are often basic; add 1% Triethylamine to the eluent to prevent streaking.

Troubleshooting & Decision Tree

Use this logic flow to resolve low yields.

Safety & Handling

-

Palladium Residues: Palladium is a heavy metal.[2] All aqueous waste must be treated as hazardous.

-

Bromide Substrate: While not volatile, aryl bromides can be skin irritants. Wear nitrile gloves.

-

1,4-Dioxane: A suspected carcinogen and peroxide former. Test for peroxides before use and handle in a fume hood.

References

-

Suzuki-Miyaura Optimization for Pyrimidines

-

Buchwald-Hartwig General Protocols

-

Liquid Crystal Synthesis Context

- Title: Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions.

- Source: ResearchG

- Relevance: Validates the use of this specific scaffold for rod-like mesogen synthesis.

-

URL:[Link]

-

Mechanistic Insights

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: 5-(4-Bromophenyl)-2-phenylpyrimidine as a Versatile Intermediate for High-Performance OLED Materials

Abstract

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of its constituent organic materials. Pyrimidine derivatives have been identified as a critical class of compounds, prized for their inherent electron-deficient nature, which is beneficial for charge transport and achieving high-energy excited states. This application note provides a comprehensive guide for researchers and material scientists on the utilization of 5-(4-Bromophenyl)-2-phenylpyrimidine, a key intermediate for the synthesis of advanced functional materials for OLEDs. We will explore the fundamental properties of the pyrimidine core, detail a robust synthetic protocol for its functionalization via Suzuki-Miyaura cross-coupling, and outline the subsequent characterization and device fabrication steps necessary to evaluate the final materials.

Introduction: The Strategic Role of Pyrimidine in OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, low power consumption, and potential for flexible form factors.[1] The performance of an OLED device—its efficiency, color purity, and operational lifetime—is dictated by the chemical and photophysical properties of the organic materials used in its multilayered structure.[2] This structure typically consists of a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL) sandwiched between two electrodes.[3]

The pyrimidine ring, an azaaromatic heterocycle with two nitrogen atoms, is a powerful building block in the design of OLED materials.[1][4] Its electron-deficient character, a result of the electronegative nitrogen atoms and C=N double bonds, makes it an excellent electron acceptor.[5][6] This property is highly advantageous for creating materials for electron transport layers or for constructing bipolar host materials, which are crucial for balancing charge carrier injection and transport within the emissive layer.[1][7]

5-(4-Bromophenyl)-2-phenylpyrimidine serves as an ideal precursor or intermediate.[8][9] The phenylpyrimidine core provides the desired electronic properties and thermal stability, while the bromine atom on the phenyl substituent offers a reactive site for facile C-C bond formation. This allows for the strategic attachment of various functional groups, such as electron-donating moieties (e.g., carbazoles, triphenylamines), to precisely tune the optoelectronic properties of the final molecule.[5][10] This application note will guide the user through this synthetic transformation and subsequent application.

Figure 1: Molecular structure of 5-(4-Bromophenyl)-2-phenylpyrimidine.

Synthetic Utility: Crafting Functional Materials

The primary value of 5-(4-Bromophenyl)-2-phenylpyrimidine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming C-C bonds between an organohalide and an organoboron species.[11] This reaction is ideal for linking the electron-accepting phenylpyrimidine core with an electron-donating moiety (e.g., a carbazole-based boronic acid) to create a bipolar molecule suitable for use as a host material in phosphorescent or TADF OLEDs.[12]

A bipolar host material possesses both hole- and electron-transporting capabilities, which helps to confine the charge recombination zone within the emissive layer, leading to higher device efficiencies.[1][7]

Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method to couple 5-(4-Bromophenyl)-2-phenylpyrimidine with a generic arylboronic acid.

Causality Behind Choices:

-

Inert Atmosphere (Argon/Nitrogen): The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical to maintain catalytic activity throughout the reaction.[13]

-

Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step of the catalytic cycle. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[11]

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): This is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination, ultimately forming the new C-C bond.[11][14]

-

Solvent System (e.g., Toluene/Water or Dioxane/Water): A two-phase solvent system is often used. The organic solvent solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base.

Materials:

-

5-(4-Bromophenyl)-2-phenylpyrimidine (1.0 eq)

-

Arylboronic acid or ester (1.1 - 1.5 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 eq)

-

Anhydrous base, e.g., Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Degassed solvents (e.g., Toluene and Water, 4:1 ratio)

-

Schlenk flask or pressure vessel

-

Magnetic stirrer and heating mantle

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a Schlenk flask, add 5-(4-Bromophenyl)-2-phenylpyrimidine, the arylboronic acid, and the base.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Add the palladium catalyst to the flask under a positive pressure of the inert gas.

-

Add the degassed solvent mixture via cannula or syringe.

-

Stir the reaction mixture at an elevated temperature (e.g., 90-110 °C) overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

-

Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final functional material.

Figure 2: Workflow for Suzuki-Miyaura Cross-Coupling Synthesis.

Characterization of the Synthesized OLED Material

After synthesis, the new material must be rigorously characterized to confirm its structure and assess its suitability for OLED applications.

Table 1: Key Characterization Techniques and Their Significance

| Technique | Parameter Measured | Significance for OLEDs |

| NMR & Mass Spec. | Molecular Structure | Confirms successful synthesis and purity of the material.[16] |

| TGA | Decomposition Temperature (Td) | Indicates thermal stability; high Td is crucial for device longevity under thermal stress from operation.[5] |

| DSC | Glass Transition Temperature (Tg) | Relates to the morphological stability of the amorphous thin film; a high Tg prevents crystallization, which can degrade device performance.[17] |

| UV-Vis Spectroscopy | Absorption Spectrum | Determines the optical energy gap and the wavelengths of light the material absorbs.[18] |

| PL Spectroscopy | Emission Spectrum | Reveals the color of light emitted and provides information on the material's photoluminescence quantum yield (PLQY).[19] |

| Cyclic Voltammetry | HOMO/LUMO Energy Levels | Crucial for determining the energy barriers for charge injection from adjacent layers and ensuring efficient device operation.[18][20] |

Application Protocol: OLED Device Fabrication & Testing

To evaluate the performance of the newly synthesized material, it is incorporated into a multilayer OLED device. This protocol outlines a standard fabrication process using thermal evaporation, a common technique for creating high-quality, uniform thin films.[21]

Protocol 4.1: OLED Device Fabrication via Thermal Evaporation

Causality Behind Choices:

-

Substrate Cleaning: A pristine substrate surface is critical. Any contaminants can lead to short circuits or non-emissive "dark spots" in the final device.

-

High Vacuum (<10⁻⁶ Torr): Deposition under high vacuum prevents contamination of the organic layers by atmospheric gases and ensures a long mean free path for evaporated molecules, leading to uniform films.

-

Controlled Deposition Rate: The thickness of each layer must be precisely controlled (typically monitored by a quartz crystal microbalance) as it directly impacts the device's optical and electrical properties.

-

Host-Guest Doping: In the emissive layer, a small amount of a guest emitter (dopant) is co-evaporated with the host material. This prevents self-quenching of the emitter and allows for efficient energy transfer from the host to the guest, leading to high efficiency.[22][23]

Procedure:

-

Substrate Preparation: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone or Oxygen Plasma to improve the work function of the ITO and enhance hole injection.

-

Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

-

Deposit the organic layers and the cathode sequentially without breaking vacuum. A typical device architecture could be:

-

Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN

-

Hole Transport Layer (HTL): e.g., 40 nm of TAPC

-

Emissive Layer (EML): Co-evaporate the synthesized pyrimidine-based material (Host) with a phosphorescent or TADF dopant (Guest) at a specific ratio (e.g., 90:10 wt%). The thickness is typically 20-30 nm.

-

Electron Transport Layer (ETL): e.g., 30 nm of a material like B4PyMPM.[24]

-

Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).

-

Cathode: e.g., 100 nm of Aluminum (Al).

-

-

Encapsulation: After deposition, transfer the device to an inert atmosphere (e.g., a glovebox) and encapsulate it using a glass lid and UV-cured epoxy to protect the sensitive organic layers from oxygen and moisture.

Figure 3: A representative multilayer OLED device architecture.

Protocol 4.2: Device Electroluminescence Characterization

Once fabricated, the device's performance is measured using a specialized system.

Procedure:

-

Mount the encapsulated device in a test jig.

-

Use a source measure unit (SMU) to apply a forward bias voltage and measure the current density (J) flowing through the device.

-

Simultaneously, use a calibrated photodiode or spectroradiometer to measure the luminance (L) of the emitted light.

-

From the J-V-L data, calculate the key performance metrics:

-

Current Efficiency (cd/A)

-

Power Efficiency (lm/W)

-

External Quantum Efficiency (EQE, %) [25]

-

-

Measure the electroluminescence (EL) spectrum at different voltages to determine the Commission Internationale de l'Éclairage (CIE) color coordinates.

Table 2: Key OLED Performance Metrics

| Metric | Unit | Description |

| Turn-on Voltage | V | The voltage at which the device begins to emit a defined luminance (e.g., 1 cd/m²).[20] |

| Luminance | cd/m² | The intensity of light emitted per unit area; perceived brightness. |

| Current Efficiency | cd/A | Ratio of luminance to the current density; measures how effectively charge is converted to light. |

| Power Efficiency | lm/W | Ratio of luminous flux to the input electrical power; a measure of overall energy efficiency. |

| External Quantum Efficiency (EQE) | % | The ratio of photons emitted from the device to the number of electrons injected. This is a critical measure of device efficiency.[24] |

| CIE Coordinates | (x, y) | A numerical representation of the color of the emitted light on the CIE 1931 color space diagram.[20] |

Conclusion

5-(4-Bromophenyl)-2-phenylpyrimidine is a highly valuable and versatile intermediate for the development of advanced OLED materials. Its phenylpyrimidine core provides a robust, electron-accepting foundation, while the bromophenyl group serves as a convenient reactive handle for synthetic elaboration. By employing well-established synthetic methodologies like the Suzuki-Miyaura coupling, researchers can readily synthesize novel bipolar host materials, emitters, and electron-transporting molecules. The protocols and characterization techniques outlined in this note provide a comprehensive framework for leveraging this intermediate to create next-generation materials capable of pushing the boundaries of OLED performance.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 21). The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology.

- Suzhou Fenghua New Materials Technology Co., Ltd. (n.d.). Custom Pyrimidine Derivatives Manufacturers, Suppliers.

- Lee, J. H., et al. (2018). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. SPIE Digital Library.

- Volyniuk, D., et al. (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Materials.

- Lee, J. H., et al. (2018). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. ResearchGate.

- Cabrera-Andrade, A., et al. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. ChemistryOpen.

- Rodella, F., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C.

- Violet OLED. (2023, June 15). The role of OLED Intermediates in modern display technology.

- Luo, G., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.

- Jia, Y., et al. (2021). Pyrimidine-based Bipolar Host Materials for High Efficiency Solution Processed Green Thermally Activated Delayed Fluorescent OLEDs. ResearchGate.

- Rodella, F., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C.

- Wang, P., et al. (2016). The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. Molecules.

- Mima, T., et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules.

- Janecký, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.

- Kim, D., et al. (2020). Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs. Journal of Materials Chemistry C.

- Tiko, U., et al. (2025). Modification of Thermally Activated Delayed Fluorescence Emitters Comprising Acridan–Pyrimidine and Spiro-Acridan–Pyrimidine Moieties for Efficient Triplet Harvesting. ACS Applied Electronic Materials.

- Zhang, L., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). OLED Material Breakthroughs: The Role of Pyrimidine Derivatives.

- Sun, Y., et al. (2008). Pyridine-Containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs. Advanced Materials.

- Voitechovska, A., et al. (2020). Synthesis and Investigation of Thermal, Optical and Electrochemical Properties of 2,4,6-Trisubstituted Pyrimidines. ChemistrySelect.

- Ossila Ltd. (n.d.). Organic Light Emitting Diode: OLED Generations & Structure.

- Dakenchem. (2021, November 21). What Do You Know About Oled Materials?.

- Wikipedia. (n.d.). Suzuki reaction.

- Artem'ev, A. V., et al. (2021). OLED structure and composition of intermediate layers. ResearchGate.

- Goez, C. A. R., et al. (2021). Photophysical study and in vitro approach against Leishmania panamensis of dicloro-5,10,15,20-tetrakis(4-bromophenyl)porphyrinato Sn(IV). F1000Research.

- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Lin, C.-H., et al. (2022). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Omega.

- Zhang, H., et al. (2014). Chemical and photophysical properties of materials for OLEDs. ResearchGate.

Sources

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. The role of OLED Intermediates in modern display technology [violet-oled.com]

- 9. dakenchem.com [dakenchem.com]

- 10. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 15. mdpi.com [mdpi.com]

- 16. atlantis-press.com [atlantis-press.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Photophysical study and in vitro approach against... | F1000Research [f1000research.com]

- 20. epublications.vu.lt [epublications.vu.lt]

- 21. orbit.dtu.dk [orbit.dtu.dk]

- 22. mdpi.com [mdpi.com]

- 23. ossila.com [ossila.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Preparation of iridium complexes using 5-(4-Bromophenyl)-2-phenylpyrimidine

Application Note: High-Performance Synthesis of Iridium(III) Complexes with 5-(4-Bromophenyl)-2-phenylpyrimidine

Strategic Rationale & Chemical Architecture

The ligand 5-(4-Bromophenyl)-2-phenylpyrimidine represents a sophisticated class of cyclometalating ligands (

Critical Feature - The Bromine Handle: The 4-bromophenyl substituent at the 5-position is strategically placed para to the pyrimidine nitrogens. It serves two functions:

-

Electronic Tuning: The bromine atom exerts a mild inductive withdrawing effect (

), stabilizing the HOMO and potentially widening the bandgap. -

Synthetic Versatility: It acts as a robust handle for post-complexation functionalization (e.g., Suzuki-Miyaura coupling), allowing the iridium complex to be incorporated into polymers or dendrimers without disrupting the coordination sphere.

Pre-Synthesis Checklist

Safety Warning: Iridium salts are costly; ligand purity is paramount. Perform all reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the intermediate species.

| Component | Grade/Specification | Role |

| Iridium Precursor | Metal Source | |

| Ligand (L) | 5-(4-Bromophenyl)-2-phenylpyrimidine (>98%) | Cyclometalating Agent |

| Solvent A | 2-Ethoxyethanol (Anhydrous) | High-boiling solvent, good solubility for IrCl3 |

| Solvent B | Deionized Water ( | Co-solvent to dissolve chloride salts |

| Ancillary Ligand | Acetylacetone (acac) or Picolinic acid (pic) | For monomer formation |

| Base | HCl scavenger |

Protocol A: The Dimer Engine ( )

This is the critical intermediate step. The goal is to form the chloride-bridged dimer.

Workflow Diagram:

Caption: Synthesis workflow for the Chloride-Bridged Iridium Dimer.[1][2]

Step-by-Step Procedure:

-

Charge: In a 50 mL 2-neck round-bottom flask equipped with a condenser and magnetic stir bar, combine

(1.0 mmol) and the ligand (2.2 mmol).-

Expert Note: A slight excess (10%) of ligand ensures complete consumption of the expensive Iridium precursor.

-

-

Solvent System: Add a mixture of 2-ethoxyethanol (15 mL) and deionized water (5 mL).

-

Degas: Bubble Nitrogen through the solution for 15 minutes to remove dissolved Oxygen.

-

Reaction: Heat the mixture to reflux (bath temp ~120°C) for 24 hours under Nitrogen.

-

Observation: The solution will transition from dark brown (IrCl3) to a turbid yellow/orange suspension as the hydrophobic dimer precipitates.

-

-

Workup: Cool to room temperature. Add 10 mL of water to ensure complete precipitation. Filter the solid using a sintered glass funnel.

-

Purification (Crucial): Wash the precipitate sequentially with:

-

Water (

mL) -

Methanol (

mL) -

Diethyl Ether (

mL)

-

-

Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

-

Expected Yield: 65-80%.

-

Appearance: Yellow to Orange powder.

-

Protocol B: Heteroleptic Complex Formation ( )

Converting the dimer to a monomeric complex improves solubility and sublimation properties for device fabrication.

Step-by-Step Procedure:

-

Charge: In a 50 mL flask, suspend the Dimer obtained in Protocol A (0.5 mmol) and Acetylacetone (1.2 mmol) in 2-ethoxyethanol (20 mL).

-

Base Addition: Add anhydrous

(3.0 mmol).-

Role: The base deprotonates the acetylacetone, facilitating the cleavage of the chloride bridge and chelation of the acac ligand.

-

-

Reaction: Reflux under Nitrogen for 12-16 hours.

-

Endpoint: The suspension usually clears to a transparent solution (yellow/orange) as the monomer forms.

-

-

Workup: Cool to room temperature. The product may precipitate upon cooling.[1][4] If not, add water/methanol (1:1) to induce precipitation.[1]

-

Purification: Filter the crude solid. Dissolve in minimal Dichloromethane (DCM) and pass through a short silica plug (eluting with DCM) to remove inorganic salts and trace dimer.

-

Recrystallization: Layer Hexane over a concentrated DCM solution of the complex to grow crystals or obtain a high-purity powder.

Quality Control & Characterization

Data Summary Table:

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR | Aromatic Region | Loss of symmetry in the phenyl ring attached to Ir (4 protons). The 4-bromophenyl group remains symmetric (AA'BB' system). |

| 1H NMR | Aliphatic Region | For acac complex: Singlet at |

| Mass Spec | MALDI-TOF / ESI | Molecular ion peak |

| Photophysics | PL Emission |

Expert Insight on NMR: Due to the trans-effect of the Nitrogen atoms in the dimer, the protons ortho to the C-Ir bond are significantly shielded. In the monomer, look for the diagnostic doublet of the proton adjacent to the C-Ir bond, often shifted upfield to 6.0–6.5 ppm.

Troubleshooting Logic

Issue Resolution Diagram:

Caption: Troubleshooting decision tree for common synthesis failures.

Specific Note for Brominated Ligands: The 4-bromophenyl group increases the molecular weight and lipophilicity. If the dimer does not precipitate well in Step A5, the 2-ethoxyethanol concentration might be too high. Increase the water ratio to 1:1 during the precipitation step.

References

-

Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704–1711. Link

-

Nonoyama, M. (1974). "Benzo[h]quinolin-10-yl-N Iridium(III) Complexes." Bulletin of the Chemical Society of Japan, 47(3), 767–768. Link

-

Baranoff, E., & Curchod, B. F. E. (2015). "FIrpic: Archetypal Blue Phosphorescent Emitter for Electroluminescence." Dalton Transactions, 44, 8318-8329. Link (Provides context on picolinate/acac ancillary ligand effects).

-

You, Y., & Nam, W. (2012). "Photofunctional Triplets of Iridium(III) Complexes." Chemical Society Reviews, 41, 7061-7084. Link (Review of photophysical properties).

Sources

- 1. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. Unexpected reactivity of cyclometalated iridium(iii) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Fabrication of Blue Phosphorescent OLEDs with Phenylpyrimidine Hosts

Executive Summary

The fabrication of stable, high-efficiency blue phosphorescent organic light-emitting diodes (PhOLEDs) remains the "holy grail" of display technology. While red and green PhOLEDs have achieved commercial saturation, blue devices suffer from high-energy exciton degradation and insufficient triplet confinement. This Application Note details a precision engineering protocol for utilizing phenylpyrimidine-based hosts —a class of materials chosen for their high electron affinity and robust triplet energy (

The Material Challenge: Why Phenylpyrimidine?

The Triplet Confinement Bottleneck

Blue phosphorescent emitters (e.g., FIrpic, Ir(dfpMepy)2(pic)) possess high triplet energies (~2.6–2.7 eV). Standard hosts used for green/red devices (like CBP) often fail in blue stacks because their triplet energy is insufficient to prevent reverse energy transfer (back-transfer) from the dopant to the host.

The Phenylpyrimidine Solution